ST-836 (hydrochloride)
Overview
Description
ST-836 (hydrochloride) is a potent dopamine receptor ligand known for its potential use as an antiparkinsonian agent. It specifically targets dopamine receptors D3 and D2 with high affinity, making it a significant compound in neurological research .
Mechanism of Action
ST-836 (hydrochloride), also known as compound 34, is a potent dopamine receptor ligand . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Mode of Action
As a ligand, ST-836 (hydrochloride) binds to the dopamine receptors, specifically D3 and D2 . This binding can modulate the activity of these receptors and influence the downstream signaling pathways.
Pharmacokinetics
The solubility of the compound in water and dmso suggests that it may have good bioavailability .
Result of Action
ST-836 (hydrochloride) has the potential for Parkinson’s disease
Action Environment
The compound is stable under normal room temperature conditions and should be stored at 4°c, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ST-836 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of ST-836 (hydrochloride) follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and chromatography. The final product is then converted to its hydrochloride salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: ST-836 (hydrochloride) primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other atoms or groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
ST-836 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dopamine receptor interactions and ligand binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Comparison with Similar Compounds
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine receptor agonist used in transdermal patches for Parkinson’s disease treatment
Uniqueness: ST-836 (hydrochloride) is unique due to its high selectivity and affinity for dopamine receptors D3 and D2. This specificity enhances its potential efficacy and reduces the likelihood of off-target effects compared to other dopamine receptor ligands .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4OS.ClH/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2;/h4-7,18-19H,3,8-17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNEMILQYIEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735351 | |
Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-68-9 | |
Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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